Physicochemical Profile: 2-Fluoro-4-nitrophenylacetonitrile vs. Non-Fluorinated 4-Nitrophenylacetonitrile
Relative to its non-fluorinated analog 4-nitrophenylacetonitrile (CAS 555-21-5), 2-fluoro-4-nitrophenylacetonitrile exhibits a higher molecular weight (180.14 vs. 162.15 g/mol), increased lipophilicity (XLogP3-AA = 1.5 vs. XLogP3 = 1.4), and an additional hydrogen bond acceptor (4 vs. 3) [1][2]. These differences, while subtle, can be critical for optimizing drug-like properties during medicinal chemistry campaigns.
| Evidence Dimension | Molecular Weight, Lipophilicity, Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | MW: 180.14 g/mol, XLogP3-AA: 1.5, HBA: 4 |
| Comparator Or Baseline | 4-Nitrophenylacetonitrile (MW: 162.15 g/mol, XLogP3: 1.4, HBA: 3) |
| Quantified Difference | ΔMW = +17.99 g/mol; ΔXLogP = +0.1; ΔHBA = +1 |
| Conditions | Computed properties (PubChem) |
Why This Matters
Procuring the fluorinated derivative enables the exploration of a distinct chemical space; the altered MW and LogP can improve membrane permeability and metabolic stability, while the extra H-bond acceptor may enhance target binding.
- [1] PubChem. (2025). Compound Summary for CID 63203968, 2-Fluoro-4-nitrophenylacetonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 68386, 4-Nitrophenylacetonitrile. National Center for Biotechnology Information. View Source
